molecular formula C₁₃H₁₀N₂O₅ B1140232 cis,trans-5'-Hydroxythalidomide CAS No. 203450-07-1

cis,trans-5'-Hydroxythalidomide

Cat. No. B1140232
M. Wt: 274.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The enzymatic resolution has enabled the synthesis of both enantiomers of cis-5'-hydroxythalidomide, utilizing Pseudomonas stutzeri lipase TL for the kinetic resolution of a racemic substrate. This process demonstrates the compound's resistance to racemization and epimerization under physiological conditions (Yamamoto et al., 2008).

Molecular Structure Analysis

The molecular structure of cis,trans-5'-Hydroxythalidomide and its derivatives has been characterized using various spectroscopic and analytical techniques. These studies provide insights into the compound's configuration and its stability, particularly comparing to thalidomide at physiological pH (Yamamoto et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of cis,trans-5'-Hydroxythalidomide has revealed its interaction and behavior under different conditions. For example, the compound's bioactivation and interaction with enzymes in humanized mice have been studied to assess its protein binding properties, shedding light on its biological transformations and potential interactions within biological systems (Yamazaki et al., 2016).

Scientific Research Applications

  • Enzymatic Synthesis and Angiogenesis Inhibition : A study by Yamamoto et al. (2008) achieved the synthesis of both enantiomers of cis-5'-hydroxythalidomide, a major metabolite of thalidomide, using enzymatic kinetic resolution. The study found that cis-5'-hydroxythalidomides show resistance to racemization and epimerization at physiological pH. Additionally, a tube formation assay revealed that these compounds are inactive in inhibiting angiogenesis (Yamamoto et al., 2008).

  • Stereochemical Characterization : Meyring et al. (2002) used circular dichroism (CD) spectroscopy for the stereochemical characterization of hydroxylated metabolites formed during the in vitro biotransformation of thalidomide enantiomers. The study found that (3'R,5'R)-trans-5'-hydroxythalidomide is the main metabolite of (R)-thalidomide, which spontaneously epimerizes to the more stable (3'S,5'R)-cis isomer (Meyring et al., 2002).

  • Pharmacogenetic Associations with CYP2C19 Genotype : Ando et al. (2002) investigated the role of CYP2C19 polymorphism in the metabolism of thalidomide and its effects on prostate cancer treatment. The study suggested that patients with a poor metabolizing phenotype of CYP2C19 might receive little benefit from thalidomide treatment. It also highlighted that the ability to form hydroxylated metabolites, such as cis-5'-hydroxythalidomide, was lower in poor metabolizing patients (Ando et al., 2002).

  • Thalidomide Metabolism by CYP2C Subfamily : Another study by Ando et al. (2002) explored the biotransformation of thalidomide by cytochrome P-450 (CYP). The research identified that CYP2C19 is primarily responsible for forming 5'-hydroxythalidomide and other metabolites. It was observed that human liver microsomes with higher CYP2C19 activity formed more metabolites than those with lower CYP2C19 activity (Ando et al., 2002).

  • Enhancement of Cell Differentiation : Noguchi et al. (2005) found that thalidomide and its metabolites, including 5-hydroxythalidomide, enhanced all-trans retinoic acid-induced HL-60 cell differentiation. This suggests a potential application in modulating cell differentiation processes (Noguchi et al., 2005).

  • Asymmetric Synthesis and Biological Evaluations : Yamamoto et al. (2009) performed the first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides. The study found these compounds to be configurationally more stable than thalidomide at physiological pH and investigated their stereochemical biological effects on anti-angiogenesis and antitumor activities (Yamamoto et al., 2009).

Safety And Hazards

The safety and hazards of cis,trans-5’-Hydroxythalidomide are not explicitly mentioned in the retrieved sources. However, it’s known that thalidomide and its derivatives exert not only therapeutic effects as immunomodulatory drugs (IMiDs) but also adverse effects such as teratogenicity7.


properties

IUPAC Name

2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTOWVWIVBSOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432240
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis,trans-5'-Hydroxythalidomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis,trans-5'-Hydroxythalidomide

CAS RN

222991-42-6
Record name 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the preparation of 2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione) having a molecular weight of about 274.2. A mixture of about 1.0 g (about 3.2 mmol) of acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester (single diastereomer) prepared according to Teubert, U. et al., Arch. Pharm. Pharm. Med. Chem., 1998, 331, 7 (incorporated herein by reference) and about 0.3 g (about 1.6 mmol) of p-toluenesulfonic acid was refluxed in about 30 ml of methanol for about 5 hours. The solution was allowed to cool to about room temperature. After cooling, the precipitated product was filtered and recrystallized from acetone/petroleum ether (having a boiling point of about 60° to about 80° C.). Alternatively, the precipitated, filtered product was recrystallized from acetonitrile. A yield of about 0.52 g (about a 60% yield) of 2-(5-hydroxy-2,6-dioxo-piperidin-3-yl)-1H-isoindole-1,3[2H]-dione having a melting point of about 195° to about 230° C. resulted.
[Compound]
Name
2-(5-hydroxy-2,dioxo-piperidin-3(2H)-dione)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2,6-dioxo-piperidin-3-yl-ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
1
Citations
ER Lepper, NF Smith, MC Cox… - Current drug …, 2006 - ingentaconnect.com
Despite its controversial past, thalidomide is currently under investigation for the treatment of several disease types, ranging from inflammatory conditions to cancer. The mechanism of …
Number of citations: 96 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.